molecular formula C23H23N3O2S2 B11411690 N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide

N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide

Cat. No.: B11411690
M. Wt: 437.6 g/mol
InChI Key: UCOPNGVEAYJTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide is a complex organic compound that belongs to the thiazoloquinazoline family. This compound is characterized by its unique structure, which includes a thiazole ring fused with a quinazoline ring, and an acetamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide typically involves multi-step reactions. One common method involves the condensation of 2-aminobenzamide with o-tolyl isothiocyanate to form the intermediate thiazoloquinazoline. This intermediate is then reacted with diethylamine and acetic anhydride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and solvents would be carefully managed to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H23N3O2S2

Molecular Weight

437.6 g/mol

IUPAC Name

N,N-diethyl-2-[3-(2-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]acetamide

InChI

InChI=1S/C23H23N3O2S2/c1-4-24(5-2)19(27)14-25-21-20(16-11-7-6-10-15(16)3)30-23(29)26(21)18-13-9-8-12-17(18)22(25)28/h6-13H,4-5,14H2,1-3H3

InChI Key

UCOPNGVEAYJTDU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1C2=C(SC(=S)N2C3=CC=CC=C3C1=O)C4=CC=CC=C4C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.